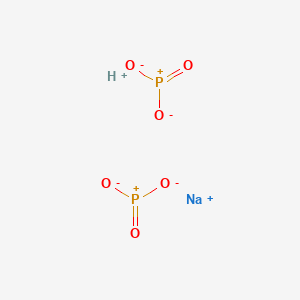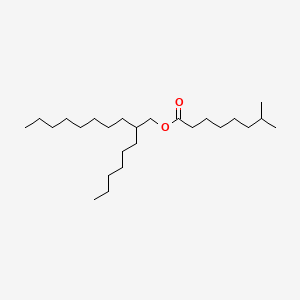
2-Hexyldecyl isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyldecyl isononanoate is an ester compound with the molecular formula C25H50O2. It is commonly used in the cosmetics industry as an emollient and skin-conditioning agent due to its excellent spreading properties and ability to provide a silky, non-greasy feel on the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyldecyl isononanoate is synthesized through the esterification reaction between 2-hexyldecanol and isononanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the efficient production of large quantities of the ester. The reaction mixture is continuously fed into a reactor, and the ester product is continuously removed, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hexyldecyl isononanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 2-hexyldecanol and isononanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed
Hydrolysis: 2-Hexyldecanol and isononanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
2-Hexyldecyl isononanoate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-hexyldecyl isononanoate in cosmetics and pharmaceuticals primarily involves its ability to form a protective barrier on the skin, reducing water loss and providing a smooth, silky feel. It interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin hydration .
Comparison with Similar Compounds
2-Hexyldecyl isononanoate is similar to other esters used in cosmetics and pharmaceuticals, such as isopropyl myristate and cetyl palmitate. it is unique in its ability to provide a non-greasy feel and excellent spreading properties, making it particularly suitable for use in lightweight skincare formulations .
List of Similar Compounds
- Isopropyl myristate
- Cetyl palmitate
- Octyl stearate
Properties
CAS No. |
93843-29-9 |
|---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
2-hexyldecyl 7-methyloctanoate |
InChI |
InChI=1S/C25H50O2/c1-5-7-9-11-12-16-20-24(19-15-10-8-6-2)22-27-25(26)21-17-13-14-18-23(3)4/h23-24H,5-22H2,1-4H3 |
InChI Key |
AJLCDATVJTVVLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


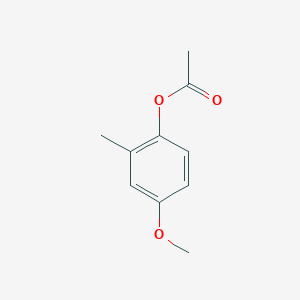
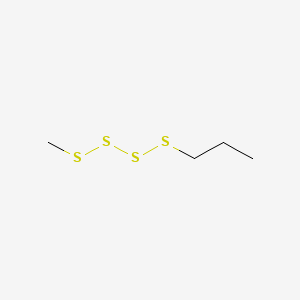
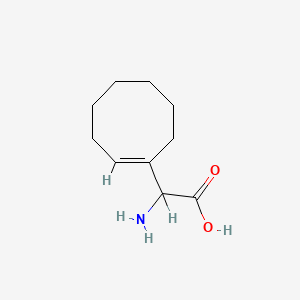
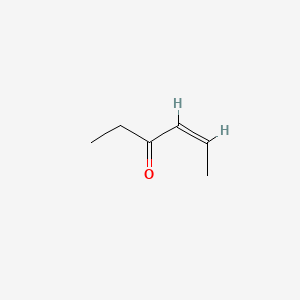
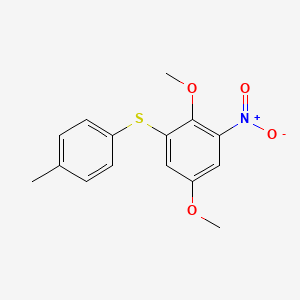
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)

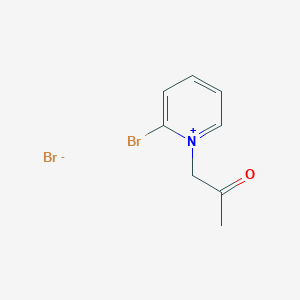
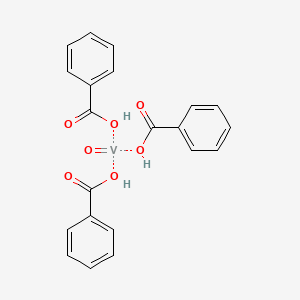
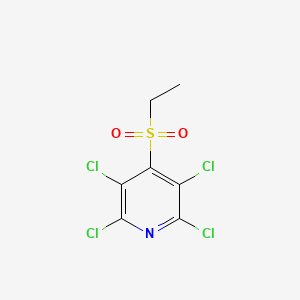
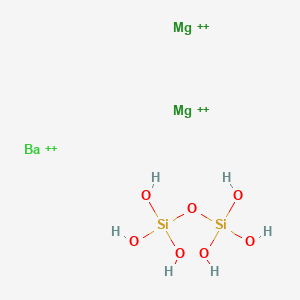
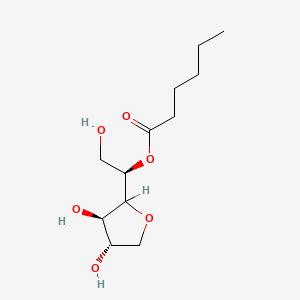
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
